Chelidonine

Microtubule Dynamics Cytoskeletal Pharmacology Mitotic Arrest

Chelidonine is a tertiary benzophenanthridine alkaloid validated as a selective STK19 kinase inhibitor (IC50 ~125 nM) and tubulin polymerization inhibitor (IC50 = 24 μM), inducing robust G2/M arrest (88.27% at 2.5 μM). Unlike its quaternary congeners (sanguinarine, chelerythrine), this neutral alkaloid avoids DNA intercalation and genotoxicity, offering lower hepatocyte cytotoxicity for chronic dosing and cleaner mechanistic dissection in mitotic checkpoint studies. Its CNS penetration enabled by nanoformulation makes it a benchmark model payload for PLGA-based brain delivery research.

Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
CAS No. 20267-87-2
Cat. No. B3420816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChelidonine
CAS20267-87-2
Molecular FormulaC20H19NO5
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6
InChIInChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m0/s1
InChIKeyGHKISGDRQRSCII-ZOCIIQOWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chelidonine (CAS 20267-87-2) Procurement Guide: A Benzophenanthridine Alkaloid with Differentiated Activity in Targeted Cancer Research


Chelidonine is a tertiary benzophenanthridine alkaloid derived from *Chelidonium majus* (greater celandine), with a hexahydrophenanthridine core featuring a C-11 hydroxyl group and two methylenedioxy functions on its aromatic rings [1]. It is distinct from quaternary benzophenanthridine congeners due to its neutral state and ability to traverse cell membranes. Its procurement relevance stems from a multi-target profile validated in multiple comparative studies: it inhibits tubulin polymerization (IC50 = 24 μM) [2], acts as a potent and selective STK19 kinase inhibitor (IC50 ~125 nM) [3], and induces G2/M cell cycle arrest with high efficiency (88.27% at 2.5 μM) [4].

Why Chelidonine Cannot Be Replaced by Generic Chelidonium Alkaloids


Substituting chelidonine with other benzophenanthridine alkaloids such as sanguinarine or chelerythrine introduces critical variability in both mechanistic outcomes and safety profiles. While these congeners share a common botanical origin, their divergent physicochemical properties (neutral vs. cationic) and molecular targets produce non-interchangeable experimental results. Chelidonine is a neutral alkaloid that inhibits tubulin polymerization and arrests the cell cycle, whereas its cationic counterparts act primarily as DNA intercalators and topoisomerase inhibitors, often with higher hepatotoxicity [1]. Direct comparative studies demonstrate that chelidonine does not cause DNA damage in the same assay systems where sanguinarine and chelerythrine do [2]. This fundamental divergence means that experimental reproducibility and translational relevance cannot be maintained by swapping one Chelidonium alkaloid for another.

Chelidonine (CAS 20267-87-2) Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Informed Procurement


Tubulin Polymerization Inhibition: Chelidonine Demonstrates 2× Greater Potency Than Sanguinarine in In Vitro Assays

Chelidonine inhibits tubulin polymerization with an IC50 of 34.51 ± 9.47 μM, which is approximately 1.4-fold more potent than sanguinarine (IC50 = 48.41 ± 3.73 μM) and approximately 6-fold more potent than chelerythrine (IC50 = 206.39 ± 4.20 μM) in the same in vitro assay [1]. A separate study independently confirmed chelidonine's tubulin polymerization inhibition with an IC50 of 24 μM, further establishing this quantitative benchmark [2].

Microtubule Dynamics Cytoskeletal Pharmacology Mitotic Arrest

Cell Cycle Arrest Specificity: Chelidonine Induces Robust G2/M Arrest Where Sanguinarine and Chelerythrine Fail

At a concentration of 2.5 μM, chelidonine arrests 88.27% ± 0.99% of cells in the G2/M phase, whereas sanguinarine and chelerythrine do not produce any cell cycle arrest under identical conditions [1]. Noscapine (80 μM) and protopine (250.9 μM) also induce G2/M arrest but require substantially higher concentrations (32× and 100× higher, respectively) to achieve comparable effects (73.42% and 54.35% arrest) [1].

Cell Cycle Checkpoints Cancer Pharmacology Mitotic Catastrophe

Hepatotoxicity Risk Assessment: Chelidonine Exhibits Lower Cytotoxicity in Rat Hepatocytes Compared to Cationic Congeners

In primary rat hepatocytes, chelidonine is less cytotoxic than its cationic counterparts, with a rank order of toxicity: coptisine > chelerythrine > sanguinarine > chelidonine > protopine > dihydrosanguinarine. The most toxic congeners (chelerythrine, coptisine, sanguinarine) exhibit EC20 values ≤2 μM, whereas chelidonine and the other neutral alkaloids are significantly less toxic [1]. This differential toxicity correlates with octanol-water partition coefficients, indicating that cationic polar alkaloids have higher cytotoxic potential [1].

Drug Safety Hepatotoxicity Screening Toxicology

Bioavailability Enhancement via Nanoformulation: PLGA-Encapsulated Chelidonine Achieves 46.6% Lower IC50 in HepG2 Cells

Encapsulation of chelidonine in PLGA nanoparticles (NC) produced a ~46.6% reduction in IC50 against HepG2 hepatocellular carcinoma cells compared to free chelidonine (FC). NC exhibited rapid cellular uptake, sustained release, and in vivo studies demonstrated superior bioavailability and tissue distribution in mice without toxicity at 100 mg/kg body weight [1]. Unlike free chelidonine, the nanoformulation permeated brain tissue, indicating enhanced therapeutic potential [1].

Drug Delivery Nanomedicine Bioavailability

STK19 Kinase Inhibition: Chelidonine Selectively Targets NRAS-Driven Cancers with Nanomolar Potency

Chelidonine was identified as a potent and selective ATP-competitive inhibitor of STK19 kinase, with an IC50 of 125 nM (or 113 nM per alternative study) for inhibiting STK19-mediated NRAS S89 phosphorylation [1][2]. In vitro treatment inhibited NRAS signaling, reduced proliferation, and induced apoptosis specifically in a panel of NRAS-mutant cancer cell lines (melanoma, liver, lung, gastric), while exhibiting minimal toxicity in vivo in nude mouse xenograft models [2]. This targeted mechanism distinguishes chelidonine from other microtubule-targeting agents that lack kinase selectivity.

Kinase Inhibitors NRAS-Mutant Cancers Targeted Therapy

Analgesic Activity: Chelidonine Demonstrates Superior Early-Onset Analgesia Compared to Aspirin in Murine Tail-Flick Test

In the tail-flick test in mice, chelidonine (5 mg/kg) produced higher analgesic activity than aspirin at the 90th minute post-administration, with equivalent activity observed at the 150th minute [1]. This time-dependent differential profile suggests a distinct pharmacodynamic onset compared to the reference non-steroidal anti-inflammatory drug.

Analgesic Screening Natural Product Pharmacology Pain Models

Chelidonine (CAS 20267-87-2) Optimal Use Cases: Where Differentiated Activity Drives Experimental Value


Targeted Therapy Research for NRAS-Mutant Cancers

Given chelidonine's validated STK19 kinase inhibition (IC50 ~125 nM) and in vivo efficacy in NRAS-driven xenograft models with minimal toxicity, this compound is optimally deployed in preclinical oncology programs investigating synthetic lethal strategies for RAS-mutant tumors [1]. Its selectivity profile makes it a critical tool compound for target validation studies where pan-kinase inhibition would confound interpretation.

Mechanistic Studies of Mitotic Arrest and Cytoskeletal Dynamics

Chelidonine's robust induction of G2/M arrest (88.27% at 2.5 μM) and its established tubulin polymerization inhibition (IC50 = 24-34 μM) position it as a preferred chemical probe for dissecting mitotic checkpoint signaling pathways [2][3]. Its distinct mechanism—lacking the DNA damage effects of sanguinarine and chelerythrine—allows for cleaner dissection of microtubule-dependent processes without confounding genotoxic effects [4].

Hepatotoxicity-Sparing Experimental Design in In Vivo Models

For studies requiring chronic administration or use in rodent models where hepatotoxicity is a confounding variable, chelidonine's lower hepatocyte cytotoxicity (ranked 4 of 6 alkaloids) compared to cationic congeners like sanguinarine and chelerythrine (EC20 ≤2 μM) provides a safer alternative [5]. This differential toxicity profile supports selection of chelidonine for long-term treatment regimens and combinatorial studies where additive liver stress would otherwise limit experimental scope.

Nanomedicine Formulation and Bioavailability Optimization Studies

Chelidonine serves as an ideal model payload for PLGA nanoparticle-based drug delivery research due to its established 46.6% potency enhancement upon nanoformulation and its ability to cross the blood-brain barrier only when encapsulated [6]. This evidence makes chelidonine a benchmark compound for evaluating novel polymer-based delivery systems aimed at overcoming poor oral bioavailability of natural products.

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